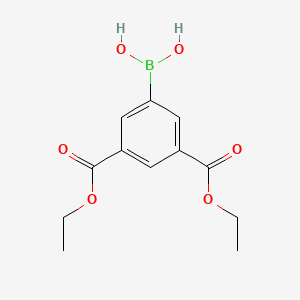

(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3,5-bis(ethoxycarbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO6/c1-3-18-11(14)8-5-9(12(15)19-4-2)7-10(6-8)13(16)17/h5-7,16-17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBGYFGJSMAOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932378-94-4 | |

| Record name | [3,5-Bis(ethoxycarbonyl)phenyl]boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The compound is typically produced in solid form and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. .

Substitution: The ethoxycarbonyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (3,5-bis(ethoxycarbonyl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing complex organic molecules. For instance, it has been successfully used in the synthesis of various biaryl compounds under mild conditions, demonstrating its effectiveness as a coupling partner.

Example Reaction Conditions

A typical reaction involves the use of palladium catalysts and potassium carbonate as a base. The reaction can be conducted under inert atmospheres at elevated temperatures (e.g., 80°C for 48 hours), yielding products with good to excellent yields. This efficiency is crucial for pharmaceutical synthesis where purity and yield are paramount .

Drug Delivery Systems

Phenylboronic Acid-Based Gels

Recent studies have highlighted the potential of phenylboronic acid derivatives, including this compound, in developing smart drug delivery systems. These systems can respond to physiological changes such as pH or glucose levels, enabling controlled release of therapeutic agents.

- Glucose-Responsive Microgels : Research indicates that microgels functionalized with phenylboronic acid exhibit glucose-induced swelling properties. This characteristic allows for self-regulated drug delivery, particularly beneficial for diabetic patients who require precise insulin administration .

Materials Science

Dynamic Polymer Networks

The reversible nature of boronic acid–diol interactions has been exploited in creating dynamic polymer networks. These materials exhibit self-healing properties and adaptability to environmental stimuli, making them suitable for applications in soft robotics and flexible electronics.

- Mechanical Properties : Studies have shown that the mechanical properties of these networks can be tuned by varying the concentration of this compound within the polymer matrix. This tunability is critical for developing materials that can withstand different operational stresses while maintaining functionality .

Case Studies

Mechanism of Action

The mechanism of action of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid primarily involves its ability to participate in coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates, which then couple with halides to form new carbon-carbon bonds. This mechanism is widely utilized in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

(3,5-Bis(methoxycarbonyl)phenyl)boronic Acid (CAS: 177735-55-6)

- Structure : Differs by methoxycarbonyl (-CO₂Me) groups instead of ethoxycarbonyl.

- Molecular Weight : 238 g/mol .

- However, the electron-withdrawing effect is slightly weaker than ethoxycarbonyl, which may marginally lower reactivity in cross-couplings.

- Applications : Used in synthesizing fluorescent dyes and polymers where controlled steric effects are critical .

(3,5-Bis(trifluoromethyl)phenyl)boronic Acid (CAS: 73852-19-4)

- Structure : Trifluoromethyl (-CF₃) groups replace ethoxycarbonyl.

- Molecular Weight : 257.93 g/mol .

- Reactivity : The strongly electron-withdrawing -CF₃ groups significantly enhance boron electrophilicity, enabling efficient couplings even with deactivated aryl halides (e.g., 76% yield in coupling with 4-chloroanisole ).

- Applications : Widely used in pharmaceutical synthesis (e.g., TRPV1 modulators ) and materials science due to its robustness under harsh conditions .

(3,5-Dimethylphenyl)boronic Acid

- Structure : Methyl (-CH₃) groups instead of EWGs.

- Reactivity : Electron-donating methyl groups reduce boron electrophilicity, limiting utility in reactions requiring activated substrates.

- Applications : Primarily employed in reactions with highly activated partners or where steric bulk is advantageous .

Physicochemical Properties

Electronic and Steric Considerations

- Electron-Withdrawing Strength : -CF₃ > -CO₂Et > -CO₂Me > -CH₃. This hierarchy dictates reactivity in cross-couplings, with -CF₃ derivatives requiring milder conditions .

- Steric Effects : Ethoxycarbonyl groups introduce moderate steric bulk, which can hinder reactions with sterically congested substrates compared to smaller -CF₃ or -CO₂Me groups .

Biological Activity

(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features two ethoxycarbonyl groups attached to a phenyl ring with a boronic acid moiety. Its chemical formula is , and it possesses unique properties that make it suitable for various applications in biological systems.

1. Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit antiproliferative effects against cancer cells. A study assessed the activity of phenylboronic acid derivatives, revealing that certain compounds induced cell cycle arrest and apoptosis in various cancer cell lines, including ovarian cancer cells. The mechanism involved caspase-3 activation and significant alterations in cell cycle progression, suggesting potential as anticancer agents .

2. Enzyme Inhibition

Boronic acids are known to interact with enzymes by forming reversible covalent bonds with serine or cysteine residues. This property has been exploited in the design of enzyme inhibitors targeting proteases and other enzymes critical in disease pathways . The ability of this compound to modulate enzyme activity makes it a candidate for further investigations into therapeutic applications.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Antiproliferative Effects

In vitro studies demonstrated that this compound derivatives displayed significant antiproliferative activity against several cancer cell lines. The compounds were tested using the MTT assay, which measures cell viability after treatment with varying concentrations of the compound over 72 hours. Results indicated low micromolar IC50 values for several derivatives, highlighting their potential as anticancer agents .

Case Study 2: Mechanism Exploration

Further investigations into the mechanism of action revealed that treatment with this compound led to increased apoptotic markers such as caspase-3 activation and changes in mitochondrial membrane potential. Flow cytometry analyses showed a marked increase in cells arrested at the G2/M phase of the cell cycle, indicating a specific phase-targeting mechanism .

Research Findings

Recent literature emphasizes the growing interest in boronic acids due to their diverse biological activities. Studies have shown that modifications to the boronic acid structure can significantly enhance selectivity and potency against specific biological targets. For instance:

- Anticancer Applications : The introduction of boronic acid moieties into existing drug frameworks has improved their efficacy against resistant cancer types .

- Synthetic Versatility : The compound serves as a building block in organic synthesis, facilitating the development of complex molecules with potential therapeutic applications .

Q & A

Basic: What synthetic methodologies are employed for synthesizing (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid, and how is purity validated?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aryl halides. For example, analogous compounds like 3,5-bis(trifluoromethyl)phenylboronic acid are synthesized via palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron . Key steps include:

- Reagent Selection: Use of Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts in anhydrous solvents (e.g., THF or toluene) under inert atmosphere.

- Purification: Column chromatography or recrystallization to isolate the boronic acid.

- Characterization:

Basic: What role does this compound play in catalytic amidation reactions?

Methodological Answer:

Arylboronic acids with electron-withdrawing groups (EWGs), such as ethoxycarbonyl, act as Lewis acid catalysts in amidation. For instance, (3,4,5-trifluorophenyl)boronic acid catalyzes amidation via acyloxyboron intermediates . Key insights:

- Mechanism: The boronic acid reacts with carboxylic acids to form acyloxyboron species, which activate amines for nucleophilic attack.

- Optimization: Reaction efficiency depends on solvent choice (toluene for water removal) and stoichiometry (1:1 acid:amine ratio).

- Limitations: Hydrolysis of intermediates can halt reactions below 50% conversion; anhydrous conditions are critical .

Advanced: How do electronic effects of substituents influence catalytic activity in boronic acid-mediated reactions?

Methodological Answer:

EWGs (e.g., ethoxycarbonyl, trifluoromethyl) enhance Lewis acidity by withdrawing electron density, stabilizing transition states. Comparative studies show:

- Gutmann-Beckett Analysis: Quantifies Lewis acidity via ³¹P NMR shifts in adducts with triethylphosphine oxide. For example, tris(3,5-difluorophenyl)borane exhibits higher acidity than B(C₆F₅)₃ .

- Catalytic Efficiency: Boronic acids with EWGs (e.g., 3,5-bis(trifluoromethyl)phenyl) achieve >90% conversion in amidation vs. <30% for electron-donating analogs .

- Experimental Design: Synthesize derivatives with varying substituents (e.g., –NO₂, –OCH₃) and correlate acidity (Childs’ method) with reaction yields.

Advanced: What analytical strategies ensure detection of trace impurities in this compound?

Methodological Answer:

LC-MS/MS is the gold standard for impurity profiling:

-

Column: C18 (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/ACN).

-

Parameters:

Impurity Type LOD (ppm) LOQ (ppm) Accuracy (%) Carboxy-phenyl 0.3 1.0 98.5 Methyl-phenyl 0.2 0.7 99.1 -

Validation: Meets ICH Q2(R1) criteria for linearity (R² >0.999), precision (%RSD <2.0), and robustness .

Basic: How are solubility and stability optimized for this compound in experimental workflows?

Methodological Answer:

- Solvent Selection: Test solubility in DMSO, THF, or ethanol (e.g., >10 mg/mL in DMSO at 25°C). For low solubility, heat to 37°C with sonication .

- Storage:

- In Situ Stability: Monitor via ¹H NMR in deuterated solvents; decomposition manifests as new peaks (e.g., boroxine formation).

Advanced: How is the Lewis acidity of this compound quantified, and why is this critical for reaction design?

Methodological Answer:

- Gutmann-Beckett Method: React with Et₃PO and measure ³¹P NMR shift (Δδ). Higher Δδ indicates stronger Lewis acidity. For example, B(C₆F₅)₃ gives Δδ = 36 ppm, while weaker acids like PhB(OH)₂ show Δδ <10 ppm .

- Implications: Stronger acids accelerate reactions (e.g., FLP-mediated H₂ activation) but may promote side reactions (e.g., substrate decomposition).

- Experimental Optimization: Balance acidity with steric effects by modifying substituent bulk (e.g., ethoxycarbonyl vs. tert-butyl).

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.